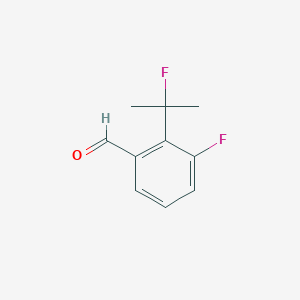
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H10F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine atoms and a fluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the halogen-exchange reaction, where a chlorinated benzaldehyde is reacted with a fluorinating agent to replace the chlorine atoms with fluorine . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like cesium fluoride to facilitate the exchange.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-(2-fluoropropan-2-yl)benzoic acid.
Reduction: 3-Fluoro-2-(2-fluoropropan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorine substituents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making the compound valuable in drug design and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to other fluorinated benzaldehydes, 3-Fluoro-2-(2-fluoropropan-2-yl)benzaldehyde is unique due to the presence of both fluorine atoms and a fluoropropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
3-fluoro-2-(2-fluoropropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10F2O/c1-10(2,12)9-7(6-13)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI-Schlüssel |
AVZQTCRDPPKIDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CC=C1F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
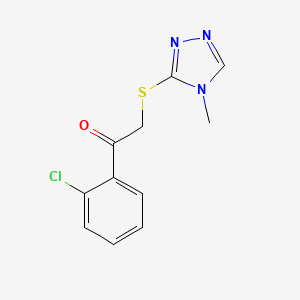
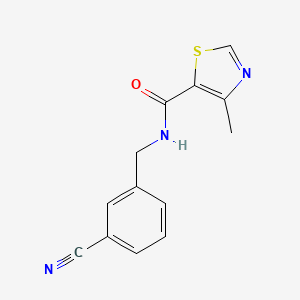
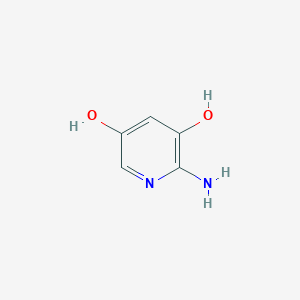
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
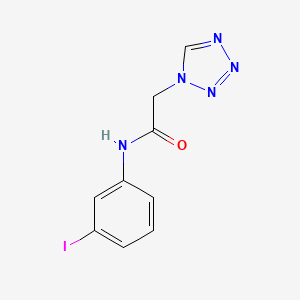



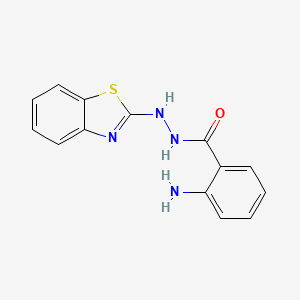
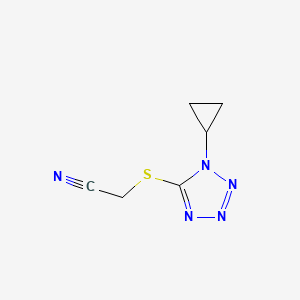
![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


